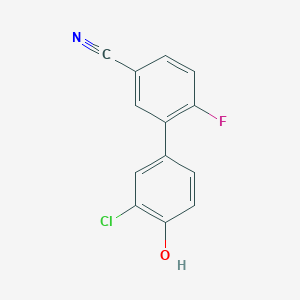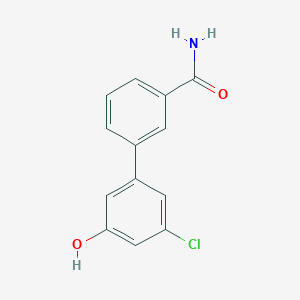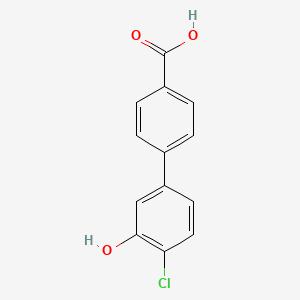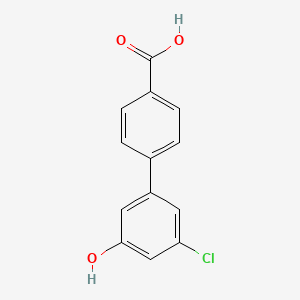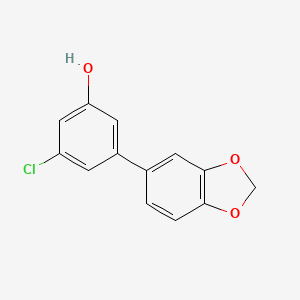
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% (3C5MDOP) is an aromatic compound with a wide range of applications in scientific research. It is a member of the phenol family and is widely used in organic synthesis due to its versatile reactivity and stability. In
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of various organic compounds, including 4-chloro-3,4-methylenedioxyphenylacetic acid, 4-chloro-3,4-methylenedioxyphenylmethanol, and 4-chloro-3,4-methylenedioxyphenylacetamide. It has also been used in the synthesis of various pharmaceuticals, such as the anti-inflammatory drug ibuprofen.
Wirkmechanismus
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is known to have a variety of effects on biochemical and physiological systems. It has been shown to interact with various enzymes, receptors, and ion channels. For example, it has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to interact with the serotonin receptor 5-HT1A, which is involved in mood regulation.
Biochemical and Physiological Effects
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have a variety of effects on biochemical and physiological systems. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been shown to have neuroprotective effects, as well as to modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% in lab experiments is its versatility and stability. It is relatively easy to synthesize and is stable in a variety of conditions. However, it is important to note that 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% can be toxic in high doses and should be handled with caution in the laboratory.
Zukünftige Richtungen
The future of 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is promising. It has been shown to have a variety of potential applications, including the synthesis of pharmaceuticals, anti-inflammatory agents, and anti-cancer agents. Additionally, further research into its mechanism of action and biochemical and physiological effects could lead to a better understanding of its potential applications. Finally, further research into its toxicity and safety could lead to improved safety protocols for its use in the laboratory.
Synthesemethoden
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95% is typically synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 3,4-methylenedioxybenzene in the presence of an acid catalyst. This reaction produces 4-chloro-3,4-methylenedioxybenzaldehyde. The second step involves the reaction of the 4-chloro-3,4-methylenedioxybenzaldehyde with phenol in the presence of an acid catalyst. This reaction produces 3-Chloro-5-(3,4-methylenedioxyphenyl)phenol, 95%.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-3-9(4-11(15)6-10)8-1-2-12-13(5-8)17-7-16-12/h1-6,15H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZYXBUGYCUUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3,4-methylenedioxyphenyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









